
3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O3 and its molecular weight is 428.423. The purity is usually 95%.
The exact mass of the compound 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Quinazoline-2,4(1H,3H)-diones are synthesized through various methods, including the chemical fixation of CO2 with 2-aminobenzonitriles, offering a green chemistry approach to the synthesis of these heterocyclic compounds. Such methods have been explored to create a variety of quinazoline derivatives efficiently and sustainably, highlighting their potential in pharmaceuticals and material sciences due to their structural diversity and biological relevance. The synthesis techniques often involve novel catalysts, such as cesium carbonate or tungstate catalysts, to facilitate the carbon dioxide incorporation into the molecular structure, leading to quinazoline-2,4(1H,3H)-diones under environmentally benign conditions (Vessally et al., 2017; Mizuno et al., 2007).
Biological Activities and Applications
Quinazoline derivatives exhibit a range of biological activities, including antimicrobial, antioxidant, and potential antitumor effects. Their chemical structure allows for interaction with various biological targets, making them valuable scaffolds in drug discovery. For instance, some benzimidazole derivatives containing quinazoline moieties have shown promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting their utility in managing diabetes and infections (Menteşe et al., 2015). Moreover, the synthesis of novel 1,2,4-oxadiazole natural product analogs, incorporating quinazoline scaffolds, demonstrated significant antitumor activity, underscoring the potential of these compounds in cancer therapy (Maftei et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "2-Fluorobenzylamine", "2-Acetylbenzoic acid", "M-toluidine", "Hydrazine hydrate", "Phosphorus oxychloride", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "a. React 2-Fluorobenzylamine with 2-Acetylbenzoic acid in the presence of phosphorus oxychloride to form 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "b. Purify the product by recrystallization using ethyl acetate", "Step 2: Synthesis of 3-(m-tolyl)-1,2,4-oxadiazol-5-amine", "a. React M-toluidine with hydrazine hydrate in the presence of acetic acid to form 3-(m-tolyl)-1,2,4-oxadiazol-5-amine", "b. Purify the product by recrystallization using methanol", "Step 3: Coupling of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine", "a. React 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine in the presence of sodium hydroxide and sodium bicarbonate to form the final product", "b. Purify the product by recrystallization using a mixture of methanol and water", "c. Characterize the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry" ] } | |
CAS-Nummer |
1207017-02-4 |
Produktname |
3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C24H17FN4O3 |
Molekulargewicht |
428.423 |
IUPAC-Name |
3-[(2-fluorophenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O3/c1-14-5-4-7-15(11-14)21-27-22(32-28-21)16-9-10-18-20(12-16)26-24(31)29(23(18)30)13-17-6-2-3-8-19(17)25/h2-12H,13H2,1H3,(H,26,31) |
InChI-Schlüssel |
PENNIVDMWOFTGU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
Löslichkeit |
soluble |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2479948.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B2479952.png)
![1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one](/img/structure/B2479955.png)
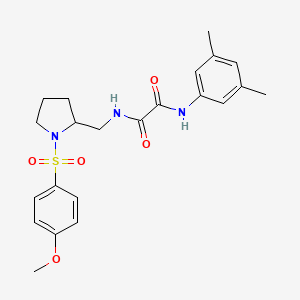
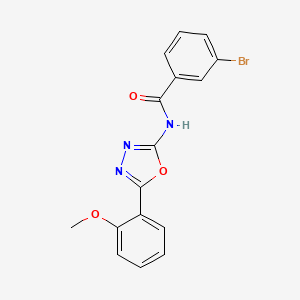
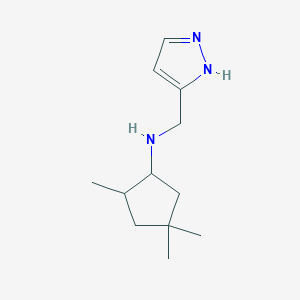

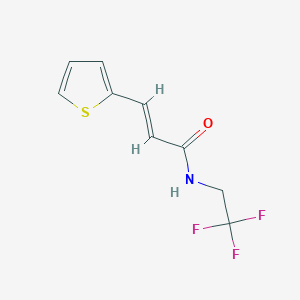
![N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2479962.png)
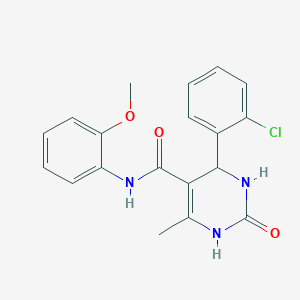

![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)